

The Dawn of a Dinitroaniline: A Technical History of Nitralin Herbicide

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An In-depth Technical Guide on the Historical Development and Discovery of Nitralin

Abstract

Nitralin, a selective, pre-emergence dinitroaniline herbicide, emerged in the mid-1960s as a significant tool for weed management in major crops. Developed and patented by Shell Chemical Company, it offered a novel mode of action for controlling a wide spectrum of annual grasses and some broadleaf weeds. This technical guide delves into the historical development and discovery of **Nitralin**, detailing its chemical synthesis, physicochemical properties, mechanism of action, and the experimental methodologies that underpinned its evaluation. Through a comprehensive review of patents, technical bulletins, and scientific literature, this document provides researchers, scientists, and drug development professionals with a thorough understanding of this historically important herbicide.

Introduction: The Rise of Dinitroanilines

The mid-20th century marked a transformative period in agriculture, with the advent of synthetic organic herbicides revolutionizing weed control practices. Following the groundbreaking discovery of 2,4-D, chemical companies embarked on extensive screening programs to identify novel herbicidal compounds. Among the significant classes of herbicides to emerge from this era were the dinitroanilines. These compounds, characterized by a 2,6-dinitroaniline backbone, demonstrated potent pre-emergence herbicidal activity by inhibiting root and shoot growth of germinating weeds. The first commercially successful dinitroaniline, trifluralin, was introduced in 1964. Building on this success, researchers at Shell Chemical Company developed and



patented **Nitralin**, which was commercially released in 1966 under the trade name Planavin®. [1][2]

Discovery and Development by Shell Chemical Company

The discovery of **Nitralin** was the result of a systematic research and development program at Shell Chemical Company. The inventors credited in the key patents for **Nitralin** are S. B. Soloway and K. D. Swahlen.[1] While a detailed narrative of their specific research journey is not extensively documented in publicly available literature, the patents themselves provide insight into the inventive process. The core of the discovery was the identification of the potent and selective herbicidal activity of 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline.

The development of **Nitralin**, designated with the code SD-11831, involved a series of laboratory, greenhouse, and field trials to characterize its efficacy, crop safety, and toxicological profile.[1][2] These studies were crucial for obtaining regulatory approval and establishing guidelines for its commercial use.

Chemical Synthesis of Nitralin

The synthesis of **Nitralin**, as detailed in U.S. Patents 3,227,734 and 3,321,292, involves a multi-step process.[1] The general scheme is a nitration followed by a nucleophilic aromatic substitution.

Synthesis Protocol

Step 1: Preparation of 4-chloro-3,5-dinitro-phenyl methyl sulfone

A solution of 4-chlorophenyl methyl sulfone is prepared in a suitable solvent, such as sulfuric acid. A nitrating agent, typically a mixture of nitric acid and sulfuric acid (oleum), is then added portion-wise to the solution while maintaining a controlled temperature, usually below 30°C, to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for several hours to ensure complete dinitration. The reaction mixture is then poured onto ice, causing the product, 4-chloro-3,5-dinitro-phenyl methyl sulfone, to precipitate. The solid product is collected by filtration, washed with water to remove residual acid, and dried.

Step 2: Synthesis of 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (**Nitralin**)



The 4-chloro-3,5-dinitro-phenyl methyl sulfone is then reacted with di-n-propylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the dipropylamine. An acid scavenger, such as a tertiary amine or an excess of dipropylamine, can be added to neutralize the hydrochloric acid formed during the reaction. After the reaction is complete, the mixture is cooled, and the product, **Nitralin**, is isolated. This can be achieved by precipitation upon addition of water, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final golden-orange crystalline solid.[3]

Physicochemical Properties

The efficacy and environmental fate of a herbicide are significantly influenced by its physicochemical properties. **Nitralin** is a solid at room temperature with a low vapor pressure and low water solubility, characteristics that are typical of dinitroaniline herbicides and contribute to their persistence in the soil.[4][5][6]

Property	Value	Reference
Chemical Name	4-(methylsulfonyl)-2,6-dinitro- N,N-dipropylaniline	[1]
CAS Registry Number	4726-14-1	[1]
Molecular Formula	C13H19N3O6S	[7]
Molecular Weight	345.37 g/mol	[7]
Appearance	Golden-orange crystalline solid	[4]
Melting Point	151-152 °C	[5]
Vapor Pressure	9.3×10^{-9} mm Hg at 20 °C	[1]
Water Solubility	0.6 mg/L at 22 °C	[4]
Solubility in Organic Solvents	Acetone: 360 g/L; Dimethyl sulfoxide: 330 g/L	[4]
Octanol-Water Partition Coefficient (log Kow)	3.7	[4]

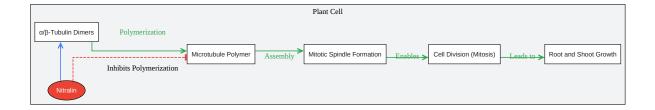


Mechanism of Action: Disruption of Microtubule Assembly

Nitralin, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting mitosis (cell division) in susceptible plants.[8][9][10] The primary target of these herbicides is the tubulin protein, the fundamental building block of microtubules.

Signaling Pathway

Dinitroaniline herbicides bind to α -tubulin subunits, preventing their polymerization into functional microtubules.[8][9] This disruption of microtubule dynamics has profound consequences for the cell, leading to an arrest of the cell cycle in metaphase. The inability to form a proper mitotic spindle prevents the segregation of chromosomes, resulting in abnormal, multinucleated cells and ultimately leading to cell death and the inhibition of root and shoot growth.[10]



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Figure 1. Simplified signaling pathway of **Nitralin**'s mode of action.

Experimental Protocols

The development of **Nitralin** relied on a series of standardized experimental protocols to evaluate its biological activity and safety.



Root Inhibition Bioassay

This laboratory-based assay is a rapid method to assess the herbicidal activity of compounds on root growth.

Protocol:

- Preparation of Test Solutions: A stock solution of Nitralin is prepared in a suitable solvent (e.g., acetone) and then diluted with water to create a series of test concentrations (e.g., 0.01, 0.1, 1, 10, and 100 ppm).
- Seed Germination: Seeds of a sensitive indicator species, such as cucumber (Cucumis sativus) or oat (Avena sativa), are surface-sterilized and placed on filter paper in petri dishes.
- Treatment Application: A known volume of each test solution is added to the filter paper in the petri dishes. A control group with only water is also included.
- Incubation: The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 72 hours).
- Data Collection: After the incubation period, the length of the primary root of each seedling is measured.
- Analysis: The average root length for each concentration is calculated and compared to the control. The concentration that causes a 50% reduction in root growth (GR₅₀) is determined.

Greenhouse Pot Study for Efficacy and Crop Tolerance

Greenhouse studies provide a more controlled environment to evaluate herbicide performance on a larger scale and on target crops.

Protocol:

- Pot Preparation: Pots are filled with a standardized soil mix.
- Planting: Seeds of target weed species (e.g., large crabgrass, Digitaria sanguinalis; redroot pigweed, Amaranthus retroflexus) and crop species (e.g., cotton, Gossypium hirsutum; soybean, Glycine max) are planted at a specified depth.



- Herbicide Application: Nitralin, formulated as a wettable powder (e.g., Planavin® 75WP), is suspended in water and applied to the soil surface using a calibrated sprayer to achieve different application rates (e.g., 0.5, 1.0, and 2.0 lbs/acre). The herbicide is then incorporated into the top 1-2 inches of soil.
- Growing Conditions: The pots are placed in a greenhouse with controlled temperature, light, and humidity. They are watered as needed.
- Data Collection:
 - Weed Control: Visual ratings of weed control are taken at regular intervals (e.g., 7, 14, and 28 days after treatment) on a scale of 0 (no control) to 100 (complete control). Weed biomass (fresh or dry weight) can also be measured at the end of the experiment.
 - Crop Tolerance: Visual ratings of crop injury (e.g., stunting, chlorosis) are taken at the same intervals. Plant height and biomass are also measured.
- Analysis: The data are statistically analyzed to determine the efficacy of different rates of Nitralin on weed control and the tolerance of the crop.

Weed Control Spectrum and Crop Tolerance

Nitralin was registered for use on a variety of crops and was effective against a broad spectrum of annual grasses and some broadleaf weeds.

Weed Control Efficacy

The following table summarizes the weed species controlled by Planavin® (Nitralin).[11]



Weed Type	Species	
Grasses	Annual Bluegrass (Poa annua), Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtails (Setaria spp.), Goosegrass (Eleusine indica), Johnsongrass (from seed) (Sorghum halepense)	
Broadleaves	Lambsquarters (Chenopodium album), Pigweed (Amaranthus spp.), Purslane (Portulaca oleracea), Shepherd's-purse (Capsella bursapastoris)	

Crop Tolerance

Nitralin demonstrated acceptable tolerance in several important crops when applied as a preemergence, soil-incorporated treatment.[11]

Стор
Cotton (Gossypium hirsutum)
Soybeans (Glycine max)
Dry Beans (Phaseolus vulgaris)
Safflower (Carthamus tinctorius)
Alfalfa (established) (Medicago sativa)
Transplanted Tomatoes and Peppers

Environmental Fate and Toxicology

The environmental persistence and toxicological profile of a herbicide are critical considerations for its registration and safe use.

• Soil Persistence: **Nitralin** has a moderate persistence in the soil, with a half-life that can vary depending on soil type, temperature, and microbial activity. Its low water solubility and strong adsorption to soil particles limit its potential for leaching into groundwater.[2]



 Toxicology: Acute toxicity studies indicated that Nitralin has a low order of toxicity to mammals via oral and dermal routes.[3]

Conclusion

The development of **Nitralin** by Shell Chemical Company in the 1960s represents a significant chapter in the history of chemical weed control. As a member of the dinitroaniline class, its unique mode of action provided farmers with an effective tool for managing a wide range of annual weeds in important crops. The systematic approach to its synthesis, formulation, and evaluation, as documented in patents and technical literature, exemplifies the rigorous scientific process involved in bringing a new herbicide to market. While **Nitralin** has been largely superseded by newer herbicides with different modes of action or improved environmental profiles, its story remains a valuable case study for researchers and professionals in the field of weed science and agrochemical development.

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